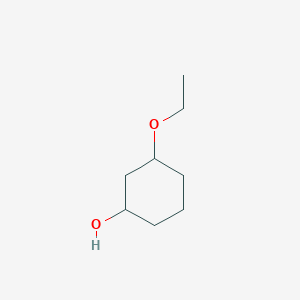

3-Ethoxycyclohexan-1-ol

Description

3-Ethoxycyclohexan-1-ol is a cyclohexanol derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 3-position of the cyclohexane ring. Its molecular formula is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol . The compound combines both ether and alcohol functional groups, which influence its physicochemical properties and reactivity. Synthesis routes often involve Grignard reagent additions to cyclohexenone precursors, followed by reduction steps (e.g., NaBH₄/CeCl₃), as seen in analogous cyclohexenol syntheses .

Properties

IUPAC Name |

3-ethoxycyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-10-8-5-3-4-7(9)6-8/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIHDEMXNIQISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxycyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 3-ethoxyphenol using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm .

Industrial Production Methods

In an industrial setting, the production of 3-ethoxycyclohexan-1-ol may involve the catalytic hydrogenation of 3-ethoxyphenol in a continuous flow reactor. The use of a supported metal catalyst, such as ruthenium on alumina (Ru/Al2O3), can enhance the efficiency and selectivity of the reaction. The process parameters, including temperature, pressure, and flow rate, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-ethoxycyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 3-ethoxycyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

Substitution: Thionyl chloride in pyridine at room temperature.

Major Products Formed

Oxidation: 3-Ethoxycyclohexanone.

Reduction: 3-Ethoxycyclohexane.

Substitution: 3-Ethoxycyclohexyl chloride or bromide.

Scientific Research Applications

3-Ethoxycyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: 3-Ethoxycyclohexan-1-ol is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-ethoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

a. 2-Ethoxycyclohexan-1-ol

- Molecular Formula : C₈H₁₆O₂ (same as 3-Ethoxycyclohexan-1-ol) .

- Key Difference : The ethoxy group at the 2-position creates a positional isomer. Steric and electronic effects may alter reactivity; for example, the 2-substituent could hinder nucleophilic attacks on the hydroxyl group compared to the 3-isomer.

b. Cyclohexanol

- Molecular Formula : C₆H₁₂O; Molecular Weight : 100.16 g/mol .

- Comparison: The absence of the ethoxy group in cyclohexanol results in higher polarity and water miscibility. Cyclohexanol’s boiling point (161°C) is significantly higher than linear alcohols like hexan-1-ol (157°C), reflecting the cyclohexane ring’s rigidity .

c. (E)-3-Hexen-1-ol

- Molecular Formula : C₆H₁₂O; Molecular Weight : 100.16 g/mol .

- Key Difference : A linear unsaturated alcohol with a double bond at the 3-position. Its lower molecular weight and linear structure reduce boiling point (156–158°C ) compared to cyclic analogs. The compound is widely used in fragrances (e.g., "leaf alcohol") due to its grassy odor .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| 3-Ethoxycyclohexan-1-ol | 144.21 | Ether, alcohol | Not reported | Moderate in water |

| 2-Ethoxycyclohexan-1-ol | 144.21 | Ether, alcohol | Not reported | Moderate in water |

| Cyclohexanol | 100.16 | Alcohol | 161 | Miscible |

| (E)-3-Hexen-1-ol | 100.16 | Alcohol, alkene | 156–158 | Slightly soluble |

- Solubility Trends: Cyclohexanol’s high water solubility arises from its polar -OH group, while ethoxy-substituted analogs exhibit reduced solubility due to the hydrophobic ethoxy moiety.

- Boiling Points: Cyclic structures (e.g., cyclohexanol) have higher boiling points than linear analogs (e.g., hexenols) due to increased surface area and intermolecular interactions .

Biological Activity

3-Ethoxycyclohexan-1-ol (C8H16O2) is a cyclic ether that has garnered attention due to its potential biological activities. Understanding its pharmacological properties is essential for exploring its applications in medicinal chemistry and drug design. This article compiles existing research findings, case studies, and data tables to present a comprehensive overview of the biological activity of 3-Ethoxycyclohexan-1-ol.

3-Ethoxycyclohexan-1-ol is characterized by its unique cyclohexane structure with an ethoxy group. Its molecular formula is C8H16O2, and it has a molecular weight of 144.21 g/mol. The compound's structure can be represented as follows:

Biological Activities

Research indicates that 3-Ethoxycyclohexan-1-ol exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can prevent oxidative stress in cells.

- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations indicate that 3-Ethoxycyclohexan-1-ol may possess antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Disrupts microbial cell membranes |

Table 2: Case Studies on Biological Activity

| Study | Findings | |

|---|---|---|

| Study on Antioxidants | Showed significant DPPH scavenging activity (IC50 = 50 µg/mL) | Effective antioxidant |

| Anti-inflammatory Study | Reduced TNF-alpha levels in vitro | Potential anti-inflammatory agent |

| Antimicrobial Testing | Inhibited growth of E. coli and S. aureus at 100 µg/mL | Exhibits antimicrobial properties |

The biological activities of 3-Ethoxycyclohexan-1-ol can be attributed to its chemical structure, which allows it to interact with various biological targets:

- Antioxidant Mechanism : The hydroxyl group in the molecule plays a crucial role in donating electrons to free radicals, thereby neutralizing them.

- Anti-inflammatory Mechanism : It may modulate the expression of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antimicrobial Mechanism : The compound's hydrophobicity aids in penetrating microbial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.